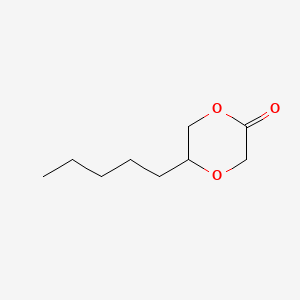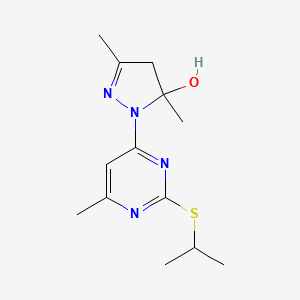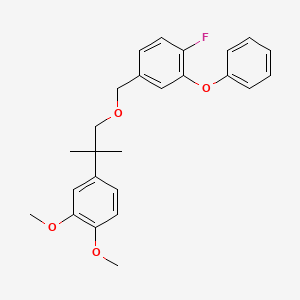
Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy-: is a complex organic compound characterized by the presence of multiple functional groups, including fluoro, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled through various organic reactions. For instance, the synthesis may involve the following steps:
Preparation of 3,4-dimethoxyphenyl derivative: This can be achieved by methylation of a phenol derivative using methyl iodide in the presence of a base.
Formation of the propoxy linkage: The 3,4-dimethoxyphenyl derivative can be reacted with an appropriate alkyl halide to introduce the propoxy group.
Coupling with phenoxy group: The final step involves coupling the intermediate with a phenoxy derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the fluoro group or the aromatic rings, potentially leading to the formation of hydrofluoro derivatives or cyclohexane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydrofluoro derivatives and cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and phenoxy groups can modulate its electronic properties and reactivity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the biological context.
Comparison with Similar Compounds
- Benzene, 1-bromo-2,4-dimethoxy-
- Benzene, 1-chloro-2,4-dimethoxy-
- Benzene, 1-iodo-2,4-dimethoxy-
Comparison: Compared to its halogenated analogs, Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- exhibits unique properties due to the presence of the fluoro group. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes the fluoro derivative particularly valuable in applications where enhanced binding affinity and selectivity are desired.
Properties
CAS No. |
83493-40-7 |
|---|---|
Molecular Formula |
C25H27FO4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[[2-(3,4-dimethoxyphenyl)-2-methylpropoxy]methyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C25H27FO4/c1-25(2,19-11-13-22(27-3)24(15-19)28-4)17-29-16-18-10-12-21(26)23(14-18)30-20-8-6-5-7-9-20/h5-15H,16-17H2,1-4H3 |
InChI Key |
KAPZZBJCTCHZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
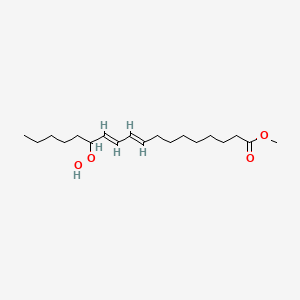

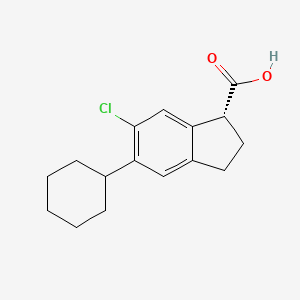
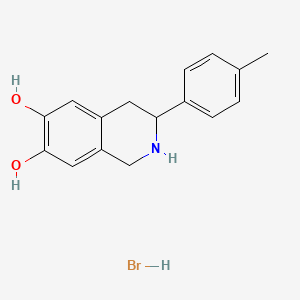
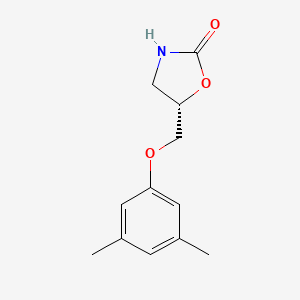

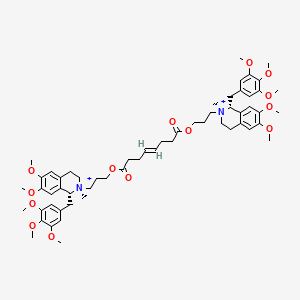
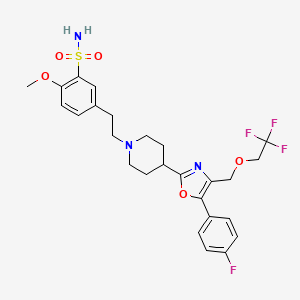
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)

